molecular formula C17H11Cl2NO4S B2953419 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 838852-14-5

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2953419
CAS No.: 838852-14-5
M. Wt: 396.24
InChI Key: GENCSASXPFXXON-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a pyrrolidin-2,5-dione (succinimide) core substituted at the 3-position with a thioether-linked 2,4-dichlorophenyl group. The 2,4-dichlorophenyl group is a common pharmacophore in antifungal and receptor-targeting agents, while the thioether linkage may influence metabolic stability and electronic properties .

Properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4S/c18-9-5-6-12(11(19)7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENCSASXPFXXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,4-dichlorophenylamine with succinic anhydride to form the corresponding imide. This intermediate is then reacted with thiobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification steps such as recrystallization or chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can target specific enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDK) and cyclooxygenase-2 (COX-2), which play crucial roles in cancer cell cycle regulation and inflammation respectively. Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound has demonstrated significant inhibitory effects on key enzymes:

Enzyme Effect Reference
CDK2Inhibition reduces cell cycle progressionShaker et al., 2024
COX-2Decreased prostaglandin synthesisShaker et al., 2024

Case Study 1: CDK2 and COX-2 Inhibition

In a study by Shaker et al., various derivatives of the compound were synthesized and evaluated for their ability to inhibit CDK2 and COX-2. Among them, one derivative displayed potent activity against HepG2 liver cancer cells, inducing apoptosis through modulation of cyclin D1 and E levels .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on thiazolidinone analogs related to this compound. It was found that modifications at specific positions significantly enhanced anticancer activity. Compounds with methylsulfonyl groups exhibited superior inhibitory effects on CDK2 compared to other substitutions .

Anti-inflammatory Properties

Given its structural similarity to known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory properties by modulating COX pathways. This could be beneficial in treating inflammatory diseases alongside its anticancer applications.

Drug Development

The compound serves as a lead structure for developing new drugs targeting various cancers. Its ability to selectively inhibit key enzymes involved in tumor growth positions it as a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Notable Properties
2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid C₁₇H₁₁Cl₂NO₄S 396.25 2,4-Dichlorophenyl, thioether, benzoic acid ~3.4* High lipophilicity, potential antifungal activity
2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic acid () C₁₇H₁₃NO₄S 327.40 Phenyl, thioether, benzoic acid N/A Lower halogen content, reduced bioactivity potential
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid () C₁₈H₁₅NO₄S₂ 373.45 2-(Methylthio)phenyl, thioether, benzoic acid 3.39 Moderate lipophilicity, sulfur-rich structure
Propiconazole () C₁₅H₁₇Cl₂N₃O₂ 342.22 2,4-Dichlorophenyl, triazole, dioxolane N/A Fungicidal activity, cytochrome P450 inhibition

*Estimated based on analog data from .

Biological Activity

The compound 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid , also known by its CAS number 301683-47-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H12ClNO4S\text{C}_{17}\text{H}_{12}\text{Cl}\text{N}\text{O}_4\text{S}

This structure features a dichlorophenyl group and a pyrrolidine moiety which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible therapeutic role in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound have been evaluated in several cancer cell lines. In a study involving human breast cancer cells (MCF-7), this compound demonstrated significant growth inhibition. The mechanism appears to involve apoptosis induction through the mitochondrial pathway .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and inflammation. The thioether linkage in the compound is believed to play a crucial role in modulating enzyme activity by altering redox states within cells.

Case Studies

StudyFindingsReference
Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 production
Cytotoxicity in Cancer CellsInduced apoptosis in MCF-7 cells

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